2-Deoxypentonic acid

Physicochemical Profiling Ionization State LC-MS Method Development

2-Deoxypentonic acid, systematically known as (3S,4R)-3,4,5-trihydroxypentanoic acid or 2-deoxy-D-ribonic acid, is a five-carbon (C5H10O5) beta-hydroxy acid derived from D-ribonic acid by the absence of the hydroxyl group at the 2-position. It belongs to the class of organic compounds known as beta hydroxy acids and derivatives and is recognized as a human metabolite that forms endogenously through distinct oxidative DNA damage pathways.

Molecular Formula C5H10O5
Molecular Weight 150.13 g/mol
Cat. No. B1253621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Deoxypentonic acid
Molecular FormulaC5H10O5
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC(C(C(CO)O)O)C(=O)O
InChIInChI=1S/C5H10O5/c6-2-4(8)3(7)1-5(9)10/h3-4,6-8H,1-2H2,(H,9,10)
InChIKeyVBUWJOHKCBQXNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Deoxypentonic Acid Procurement: Structural Identity and Metabolic Origin Overview


2-Deoxypentonic acid, systematically known as (3S,4R)-3,4,5-trihydroxypentanoic acid or 2-deoxy-D-ribonic acid, is a five-carbon (C5H10O5) beta-hydroxy acid derived from D-ribonic acid by the absence of the hydroxyl group at the 2-position [1]. It belongs to the class of organic compounds known as beta hydroxy acids and derivatives and is recognized as a human metabolite that forms endogenously through distinct oxidative DNA damage pathways [2].

WorkflowDNA damage biomarker quantification (LC-MS/MS)
SelectionUnique C4'-oxidation lesion origin, not shared by other pentonic acids
Use ContextMetabolomic panel component & negative control for ribonic acid studies

Why 2-Deoxypentonic Acid Cannot Be Replaced by Generic Sugar Acid Analogs


Procurement based solely on the beta-hydroxy acid class overlooks critical differences in biological origin and specificity. While structurally similar pentonic acids like D-ribonic acid or 3-deoxypentonic acid are common metabolic intermediates, 2-deoxypentonic acid is uniquely produced as part of bistranded DNA lesions by agents such as bleomycin and ionizing radiation [1]. This distinct genesis, which is not replicated by its nearest structural analogs, makes it an irreplaceable authentic standard for DNA damage studies and biomarker validation workflows, where class-level similarity does not ensure biochemical equivalence [1].

Target: 2-Deoxypentonic acid
Produced via DNA strand break chemistry
Reports on C4'-hydrogen abstraction lesions
Authentic standard for DNA damage studies
vs
Substitute: Generic sugar acid analogs
Derived from ribose or alternative sugar metabolism
Lack oxidative DNA lesion specificity
Class-level similarity may not transfer

Evidence-Based Differentiators for 2-Deoxypentonic Acid


Predicted Acid Dissociation Constant (pKa) as a Differentiator from the Parent Ribonic Acid

The removal of the hydroxyl group at the 2-position alters the ionization behavior relative to the parent D-ribonic acid. 2-Deoxypentonic acid has a predicted acidic pKa of 4.03, making it a weaker acid than typical sugar acids of this class, which generally exhibit lower pKa values due to the electron-withdrawing effect of the adjacent hydroxyl group [1]. This difference directly influences retention time in reversed-phase chromatography and ionization efficiency in electrospray mass spectrometry, critical parameters for analytical method development.

Predicted pKa
Class-level inference
4.03
Ionization shift vs. 2-hydroxy sugar acids
Approx. +0.4–0.5 units higher; predicted, not experimentally confirmed
Physicochemical Profiling Ionization State LC-MS Method Development

Plasma Metabolite Marker Validation in Diabetic Retinopathy

In a nested case-control metabonomic study, 2-deoxyribonic acid was identified as one of five plasma metabolite markers significantly associated with diabetic retinopathy (DR) and validated in an independent sample set. DR samples exhibited increased levels of 2-deoxyribonic acid compared to both diabetes-only and non-diabetic controls [1]. While the primary publication reports the marker as statistically validated, exact fold-change values were not extracted at the time of this analysis. In contrast, clinically used markers such as HbA1c fail to distinguish DR status independent of glycemic control, highlighting the added stratification value of 2-deoxyribonic acid [2].

Plasma Marker in DR
Reported
2-Deoxypentonic acid: Elevated in DR vs. diabetic controls (p
HbA1c: Does not discriminate DR independently
Orthogonal to glycemic control markers
Exact fold-change not extracted; GC-MS plasma metabolomics, two validation cohorts
Biosynthetic Origin
Supporting evidence
2-Deoxypentonic acid: C4'-H abstraction on 2-deoxyribose (DNA lesion)
Ribonic acid / 3-deoxypentonic acid: Standard sugar metabolism
Specific DNA damage probe
Qualitative mechanistic exclusivity; no quantitative yield comparison available
Diabetic Retinopathy Metabolomics Biomarker Validation

Unique Biosynthetic Origin via DNA Strand Break Chemistry

2-Deoxypentonic acid is the acid form of 2-deoxyribonolactone, which is generated specifically through C4'-hydrogen abstraction on the 2-deoxyribose moiety of DNA, a chemical signature of damage by radiomimetic agents such as bleomycin, neocarzinostatin, ionizing radiation, and copper-phenanthroline nucleases [1]. This mechanism is not shared by any other pentonic acid isomer (e.g., 3-deoxypentonic acid, D-ribonic acid, D-xylonic acid), which are products of standard carbohydrate metabolism rather than oxidative DNA lesion processing [2]. The specificity of this pathway makes 2-deoxypentonic acid a preferred authentic standard for quantifying DNA damage load in experimental systems.

Biosynthetic Origin
Supporting evidence
2-Deoxypentonic acid: C4'-H abstraction on 2-deoxyribose (DNA lesion)
Ribonic acid / 3-deoxypentonic acid: Standard sugar metabolism
Specific DNA damage probe
Qualitative mechanistic exclusivity; no quantitative yield comparison available
DNA Damage Bleomycin Biomarker Specificity

Procurement-Relevant Application Scenarios for 2-Deoxypentonic Acid


Authentic Standard for DNA Damage Biomarker Quantification

Laboratories studying the genotoxicity of bleomycin-family chemotherapeutics or ionizing radiation require 2-deoxypentonic acid as an authentic standard to quantify the formation of 2-deoxyribonolactone lesions by LC-MS/MS. Because no other pentonic acid reports on the same C4'-oxidation chemistry, generic sugar acid standards cannot serve as surrogates for calibrating this specific DNA damage product [1].

Metabolomic Biomarker Panel Component for Diabetic Retinopathy Risk Stratification

Clinical metabolomics cores developing multi-marker panels for diabetic retinopathy risk assessment should procure 2-deoxypentonic acid as a validated panel constituent. The compound demonstrated consistent elevation in DR plasma across independent discovery and validation cohorts using GC-MS, providing metabolic information that is orthogonal to HbA1c and other glycemic markers [2].

Physicochemical Reference for Beta-Hydroxy Acid Ionization Profiling

Separation scientists optimizing LC-MS methods for sugar acid analysis can use 2-deoxypentonic acid as a reference compound with a predicted pKa of 4.03, which is notably higher than the typical 3.5-3.6 range for 2-hydroxylated sugar acids. This property informs mobile phase pH selection and retention time modeling for resolved analysis of deoxy and non-deoxy pentonic acid mixtures [3].

Negative Control in D-Ribonic Acid Enzymatic and Metabolic Studies

Investigators studying D-ribonic acid metabolism or its enzymatic conversion can employ 2-deoxypentonic acid as a structurally defined negative control substrate. The absence of the 2-hydroxyl group disrupts key hydrogen-bonding interactions required by ribonolactonases and related enzymes, enabling discrimination of structure-specific activity in enzyme kinetics assays [4].

Application
Selection Property
Validation Focus
DNA damage biomarker quantification
Specificity for C4'-oxidation DNA lesion pathway
LC-MS/MS method for 2-deoxyribonolactone calibration
Diabetic retinopathy risk stratification research panel
Orthogonal to HbA1c glycemic markers
GC-MS cohort reproducibility and metabolomic panel validation
LC-MS ionization profiling for beta-hydroxy acids
Higher pKa shifts retention and ionization vs. 2-hydroxylated analogs
Mobile phase pH optimization and retention time modeling
Negative control in ribonic acid enzymatic studies
Absent 2-hydroxyl disrupts enzyme binding
Ribonolactonase specificity discrimination assays
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